Citric acid monohydrate
Overview
Description
Citric acid monohydrate is a naturally occurring organic acid found in various fruits, particularly citrus fruits like lemons, limes, oranges, and grapefruits . It is a colorless, crystalline compound with a sour taste and is commonly used as a flavoring agent in food and beverages due to its tartness . In biochemistry, citric acid is an intermediate in the citric acid cycle, which occurs in the metabolism of all aerobic organisms .
Mechanism of Action
Target of Action
Citric acid monohydrate primarily targets metabolic processes in the body. It plays a crucial role in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway for animals, plants, and bacteria . It also targets calcium ions in the body, forming soluble complexes and reducing calcium supersaturation of urine .
Mode of Action
this compound interacts with its targets through various mechanisms. In the citric acid cycle, it acts as an intermediate, participating in a series of redox and decarboxylation reactions . As a chelating agent, it binds to calcium ions, forming soluble complexes that prevent the formation of kidney stones .
Biochemical Pathways
this compound is involved in the citric acid cycle, a key metabolic pathway. This cycle is responsible for the oxidation of sugars, fatty acids, and amino acids, producing energy in the form of ATP . The molecule feeding the citric acid cycle is acetyl-CoA, which can be obtained from various sources, including glycolysis, fatty acid β-oxidation, ketone bodies, and amino acid metabolism .
Pharmacokinetics
this compound is absorbed and metabolized to sodium bicarbonate, acting as a systemic alkalizer . The effects are essentially those of chlorides before absorption and those of bicarbonates subsequently . Oxidation is virtually complete, so that less than 5% of citric acid is excreted in the urine unchanged .
Result of Action
The action of this compound results in various molecular and cellular effects. It enhances the bioavailability of minerals, allowing the body to better absorb them . It also acts as an antioxidant, protecting cells from damage caused by free radicals and helping to protect against inflammation and signs of aging .
Action Environment
Environmental factors can influence the action of this compound. For instance, humidity can affect its form; if the humidity is between 50% and 75%, it absorbs water significantly, while approaching 75% relative humidity takes the form of a monohydrate . The anhydrous form of citric acid is obtained when the relative humidity is less than 40% . Furthermore, citric acid is biodegradable and non-toxic, making it a safe choice for various applications .
Biochemical Analysis
Biochemical Properties
This process involves various enzymes and coenzymes, including aconitase and isocitrate dehydrogenase .
Cellular Effects
In cellular processes, Citric Acid Monohydrate influences cell function by acting as a key metabolic intermediate. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in energy production within the mitochondria, where it contributes to the generation of ATP .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes in the citric acid cycle. It acts as a substrate for the enzyme citrate synthase, leading to the formation of citrate from oxaloacetate and acetyl CoA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been reported to have a molar enthalpy of solution in water
Metabolic Pathways
This compound is involved in the citric acid cycle, a central metabolic pathway in all aerobic organisms. This cycle involves several enzymes and cofactors, and it plays a crucial role in the breakdown of carbohydrates, fats, and proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of normal metabolic processes. It is carried into the mitochondria, where it participates in the citric acid cycle .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it is involved in the citric acid cycle. It is directed to this organelle because of its role in energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citric acid monohydrate can be synthesized through the fermentation of sugars by microorganisms such as Aspergillus niger . The process involves the following steps:
Fermentation: Sugars like glucose or sucrose are fermented by Aspergillus niger in a nutrient medium containing mineral salts.
Precipitation: The citric acid produced is precipitated by adding calcium hydroxide to form calcium citrate.
Acidification: Calcium citrate is then treated with sulfuric acid to release citric acid.
Crystallization: The citric acid is crystallized from cold water to obtain this compound.
Industrial Production Methods: Industrial production of this compound primarily involves submerged fermentation using Aspergillus niger . The process is optimized for high yield and involves controlling parameters such as pH, temperature, and nutrient concentration.
Chemical Reactions Analysis
Types of Reactions: Citric acid monohydrate undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form oxaloacetic acid and acetone.
Reduction: Reduction of citric acid can yield isocitric acid.
Esterification: Citric acid reacts with alcohols to form esters, such as triethyl citrate.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Esterification Conditions: Acid catalysts like sulfuric acid, elevated temperatures.
Major Products:
Oxidation Products: Oxaloacetic acid, acetone.
Reduction Products: Isocitric acid.
Esterification Products: Triethyl citrate.
Scientific Research Applications
Citric acid monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Anhydrous Citric Acid: Lacks water molecules, making it more stable and easier to handle.
Tartaric Acid: Another naturally occurring organic acid with similar chelating properties but different taste and solubility characteristics.
Malic Acid: Found in apples, it has similar acidity but different metabolic roles.
Uniqueness of Citric Acid Monohydrate:
Water Content: Contains one water molecule per citric acid molecule, resulting in a crystalline form.
Versatility: Used in a wide range of applications from food and beverages to pharmaceuticals and industrial processes.
Biological Importance: Integral to the citric acid cycle, a key metabolic pathway in aerobic organisms.
This compound’s unique properties and wide range of applications make it an essential compound in various fields of science and industry.
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYEJJMZJALEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | CITRIC ACID, MONOHYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074668 | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Slightly deliquescent; [ICSC] White crystals; [Sigma-Aldrich MSDS], SLIGHTLY DELIQUESCENT WHITE CRYSTALS. | |
Record name | Citric acid monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12560 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CITRIC ACID, MONOHYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 59.2 | |
Record name | CITRIC ACID, MONOHYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.5 g/cm³ | |
Record name | CITRIC ACID, MONOHYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
5949-29-1 | |
Record name | 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5949-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citric acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITRIC ACID MONOHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITRIC ACID MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2968PHW8QP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CITRIC ACID, MONOHYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
135 °C | |
Record name | CITRIC ACID, MONOHYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of citric acid monohydrate?
A1: The molecular formula of this compound is C6H8O7·H2O, and its molecular weight is 210.14 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and differential scanning calorimetry (DSC) []. IR spectroscopy can identify functional groups and confirm the presence of the monohydrate form, while DSC can analyze thermal transitions and determine the glass transition temperature [].
Q3: How does the presence of this compound affect the stability of liquid formulations, specifically in the context of edaravone injections?
A3: this compound, along with sodium hydrogen sulfite, can act as an antioxidant in edaravone injections []. This combination has been shown to improve product stability compared to using L-cysteine hydrochloride and sodium hydrogen sulfite [].
Q4: Can this compound be used in solid dosage forms? What are the considerations?
A4: Yes, this compound can be incorporated into solid dosage forms like tablets. When formulating methyldopa tablets, this compound was found to be critical in achieving optimal tablet quality. Its concentration, alongside factors like mixing speed and duration, significantly influenced the tablet properties [].
Q5: Does this compound influence the stability of lyophilized products?
A5: Research suggests that increasing concentrations of this compound can negatively impact the stability of lyophilized products containing kahalalide F []. This effect was observed in conjunction with polysorbate 80, suggesting potential interactions between these excipients [].
Q6: How is this compound used to prevent crystallization in syrup formulations?
A6: this compound prevents sucrose crystallization in syrups by partially converting sucrose into invert sugars during the manufacturing process [, ]. This is particularly relevant for products like Diphenhydramine Hydrochloride syrup, where crystallization on the bottle neck and cap can be problematic [, ]. A content of invert sugars exceeding 75% w/w, achieved through this compound treatment, effectively prevented crystal growth [, ].
Q7: Can this compound be used as a catalyst? In what kind of reactions?
A7: Yes, this compound has demonstrated catalytic activity in various reactions. For instance, it can act as a catalyst in the synthesis of tri-n-butyl citrate (TBC) through esterification of citric acid with n-butanol []. Additionally, it can be used in the preparation of nano-TiO2 via the sol-gel method, influencing the crystalline microstructure and photocatalytic properties of the resulting material [].
Q8: Are there applications of this compound in material science?
A8: this compound plays a crucial role in material synthesis and modification. It's employed in creating porous structures like the hydrophilic porous polydimethylsiloxane sponge. By adjusting the concentration of CAM as a template, researchers can control the porosity of the sponge []. This has implications for applications requiring specific material properties, like mimicking soil for plant cultivation [].
Q9: Does this compound have antimicrobial properties?
A9: this compound exhibits some antimicrobial activity, particularly against gram-negative bacteria like Salmonella species []. Its efficacy is enhanced when used in combination with a chelating agent like EDTA, suggesting a synergistic effect []. This finding has implications for developing novel antimicrobial strategies.
Q10: How does this compound affect the taste preferences of geese, and what are the implications for weed control?
A10: Geese show an aversion to this compound solutions exceeding a certain concentration (0.32%) []. Interestingly, they are more sensitive to bitter solutions compared to sweet, salty, sour, and umami tastes []. This selective taste response suggests potential for utilizing geese as biological control agents for weeds with bitter-tasting compounds.
Q11: What is the role of this compound in the context of Mycobacterium ulcerans disease (Buruli ulcer) treatment?
A11: this compound, in a 9% w/w cream formulation combined with sodium nitrite, was found effective in treating Buruli ulcer []. The cream combination, releasing nitrogen oxides, significantly accelerated ulcer healing compared to a placebo []. This research highlights a promising topical treatment option for this debilitating disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.